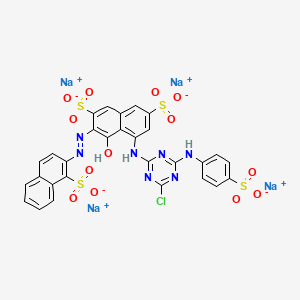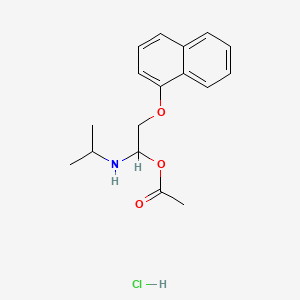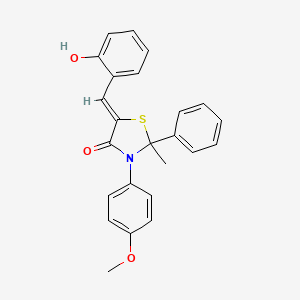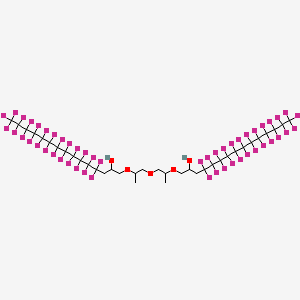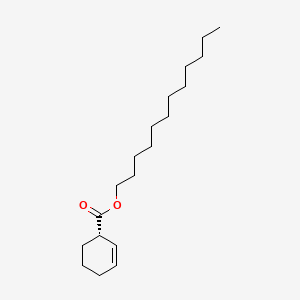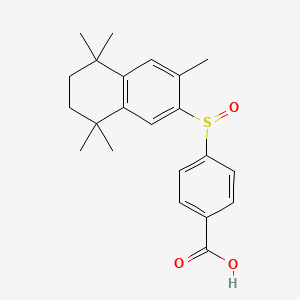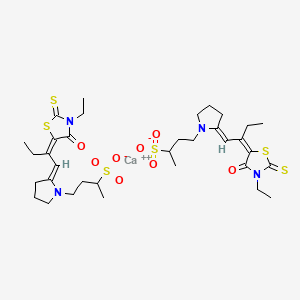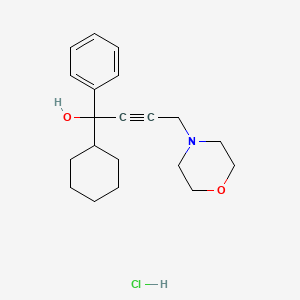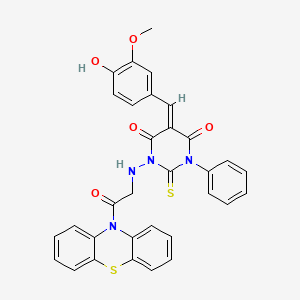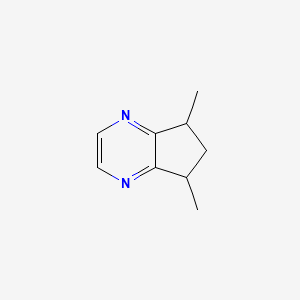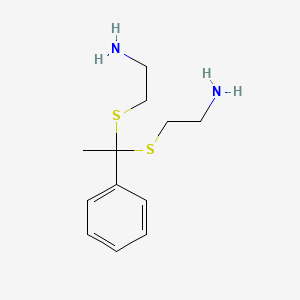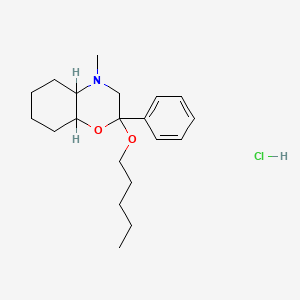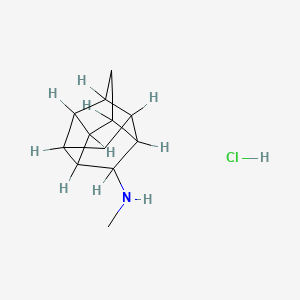
8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Methylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex polycyclic compound known for its unique structural properties This compound belongs to the class of pentacycloundecane derivatives, which are characterized by their rigid, cage-like structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of functionalization reactions.
Diels-Alder Reaction: Cyclopentadiene reacts with a dienophile such as 1,4-benzoquinone to form the pentacycloundecane core.
Functionalization: The resulting pentacycloundecane is then subjected to various functionalization reactions, including the introduction of the methylamino group. This step often involves protection and deprotection strategies to ensure selective functionalization.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, such as sulphated zirconia and hydrotalcites, and techniques like microwave-assisted reactions to improve reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems due to its rigid structure.
Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug design.
Industry: Utilized in the development of high-energy materials and advanced polymers.
Mécanisme D'action
The mechanism of action of 8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is largely dependent on its structural features. The rigid, cage-like structure allows for specific interactions with molecular targets, such as enzymes or receptors. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacycloundecane: The parent compound without the methylamino group.
Pentacycloundecane-8,11-dione: A derivative with ketone functional groups.
Pentacycloundecane-8,11-diol: A derivative with hydroxyl groups.
Uniqueness
8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and potential biological activity. This compound’s rigid structure and functional group diversity make it a valuable scaffold for various applications in research and industry .
Propriétés
Numéro CAS |
136375-79-6 |
|---|---|
Formule moléculaire |
C12H18ClN |
Poids moléculaire |
211.73 g/mol |
Nom IUPAC |
N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-13-12-9-5-3-6-8-4(5)2-7(9)10(8)11(6)12;/h4-13H,2-3H2,1H3;1H |
Clé InChI |
KLPRDJHZEGNIIW-UHFFFAOYSA-N |
SMILES canonique |
CNC1C2C3CC4C1C5C2CC3C45.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


